![molecular formula C18H12N2O B14349095 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole CAS No. 92508-06-0](/img/structure/B14349095.png)
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole is a heterocyclic compound that combines a benzoxazole ring with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole typically involves the condensation of 2-aminophenol with 2-(pyridin-2-yl)benzaldehyde. The reaction is often carried out in the presence of an acid catalyst such as trifluoroacetic acid (TFA) under reflux conditions. The process can be summarized as follows:
Esterification: Nicotinic acid is esterified to form an ester intermediate.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide (TMSCN) to form a cyano intermediate.
Cyclization: The cyano intermediate is cyclized in the presence of sodium and ammonium chloride in ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzoxazole or pyridine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine (TEA).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazole and pyridine derivatives.
科学的研究の応用
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its anticonvulsant and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用機序
The mechanism of action of 2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways:
Anti-fibrotic Activity: Inhibits collagen prolyl 4-hydroxylases, reducing collagen production and fibrosis.
Anticonvulsant Activity: Acts as a noncompetitive AMPA receptor antagonist, reducing seizure activity by inhibiting calcium influx in neurons.
Anti-inflammatory Activity: Inhibits the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α.
類似化合物との比較
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Exhibits anti-fibrotic and anti-inflammatory activities.
2-Phenylpyridine: Used in coordination chemistry and as a ligand in catalysis.
Perampanel: A noncompetitive AMPA receptor antagonist with anticonvulsant properties.
Uniqueness
2-[2-(Pyridin-2-yl)phenyl]-1,3-benzoxazole is unique due to its combined benzoxazole and pyridine moieties, which confer distinct chemical reactivity and biological activity. Its ability to act as both an anti-fibrotic and anticonvulsant agent highlights its versatility and potential for therapeutic applications.
特性
CAS番号 |
92508-06-0 |
|---|---|
分子式 |
C18H12N2O |
分子量 |
272.3 g/mol |
IUPAC名 |
2-(2-pyridin-2-ylphenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C18H12N2O/c1-2-8-14(13(7-1)15-9-5-6-12-19-15)18-20-16-10-3-4-11-17(16)21-18/h1-12H |
InChIキー |
SPBNFDXRELSHBV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC=CC=N2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


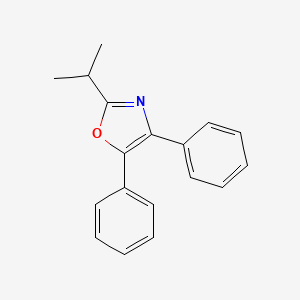
![7-Oxabicyclo[4.1.0]hept-3-ene-3-carbonitrile](/img/structure/B14349036.png)
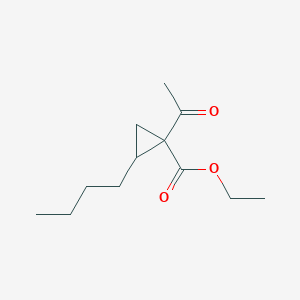
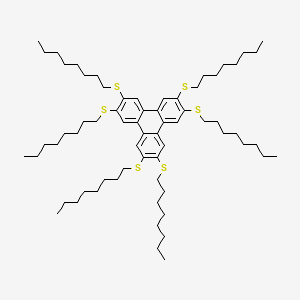
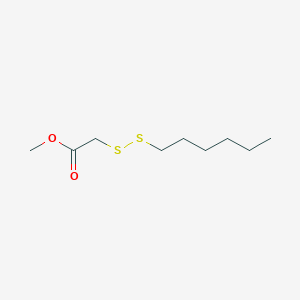
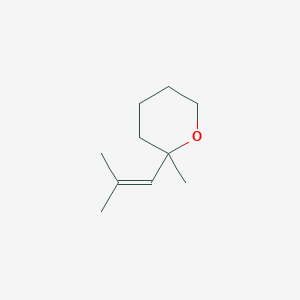
![Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-](/img/structure/B14349076.png)
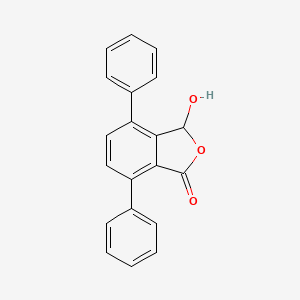
![Dibromobis[(propan-2-yl)oxy]silane](/img/structure/B14349081.png)
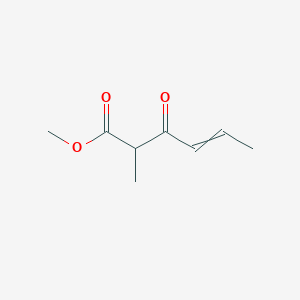
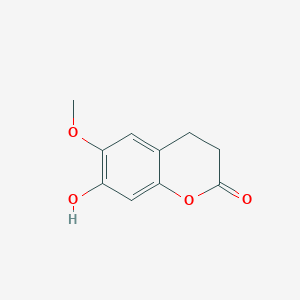
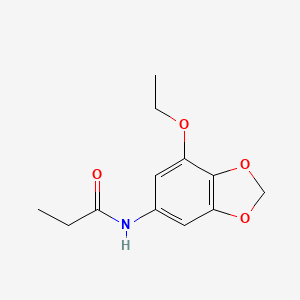
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![1,1'-[Octane-1,8-diylbis(sulfinylmethylene)]dibenzene](/img/structure/B14349101.png)
